molecular formula C29H33N3O5S B15149339 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Cat. No.: B15149339
M. Wt: 535.7 g/mol
InChI Key: LXYPTPQIYVXNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzodioxole ring, a piperazine moiety, and a benzenesulfonamide group, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazine moiety.

    Coupling with Benzenesulfonamide: The final step involves coupling the piperazine derivative with benzenesulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the D2 and D3 receptors . It acts as an agonist, stimulating these receptors and modulating neurotransmitter release. This mechanism is crucial for its potential therapeutic effects in neurological disorders. Additionally, the compound inhibits β-glucuronidase, an enzyme involved in drug metabolism, thereby influencing the pharmacokinetics of certain drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is unique due to its combined structural features, which allow it to interact with multiple molecular targets. Its benzodioxole ring provides additional stability and potential for diverse chemical modifications, enhancing its versatility in scientific research .

Properties

Molecular Formula

C29H33N3O5S

Molecular Weight

535.7 g/mol

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(4-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C29H33N3O5S/c1-22(2)24-9-11-25(12-10-24)32(38(34,35)26-6-4-3-5-7-26)20-29(33)31-16-14-30(15-17-31)19-23-8-13-27-28(18-23)37-21-36-27/h3-13,18,22H,14-17,19-21H2,1-2H3

InChI Key

LXYPTPQIYVXNLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.